3-amino-N-(1-phenylethyl)benzamide - 85592-79-6

3-amino-N-(1-phenylethyl)benzamide

Catalog Number: EVT-1600603
CAS Number: 85592-79-6
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-amino-N-(1-phenylethyl)benzamide” is a biochemical used for proteomics research . It has a molecular formula of C15H16N2O and a molecular weight of 240.30 .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine in THF at 70 °C .

Molecular Structure Analysis

The molecular structure of “3-amino-N-(1-phenylethyl)benzamide” is represented by the InChI code: 1S/C15H16N2O/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,16H2,1H3,(H,17,18) .

Chemical Reactions Analysis

The chemical reactions involving benzamides are diverse. For instance, benzamides can undergo N-dehydrogenation to form enamides . The reaction involves the combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-(1-phenylethyl)benzamide” include a molecular weight of 240.30 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.

Synthesis Analysis
  • Synthesis of 4-amino-N-(1-phenylethyl)benzamide (1): Although the original paper describing the synthesis of this compound is not included in the provided set, the abstract mentions the preparation of a series of amides and amines related to 4-amino-N-(1-phenylethyl)benzamide. [] This suggests that the synthesis likely involved standard amide bond formation reactions between a carboxylic acid derivative (e.g., acyl chloride) and 1-phenylethylamine.
  • Modification of Existing Structures: The synthesis of other analogues often involved modifications of existing structures. For example, acylation and alkylation reactions were employed to modify the amino group of 4-amino-N-(1-phenylethyl)benzamide, while the introduction of a methylene group between the amino group and the aromatic ring led to another series of derivatives. []

Structure-Activity Relationships (SAR)

  • Anticonvulsant Activity: The study on 4-amino-N-(1-phenylethyl)benzamide (1) revealed that modifications to the amino group, insertion of a methylene group, or reduction of the amide carbonyl generally led to decreased anticonvulsant potency. [] This suggests that the specific spatial arrangement and electronic properties of the amino and amide groups in the parent compound are crucial for its anticonvulsant activity.
  • Nonlinear Optical Properties: For the 5-nitro-N-(1-phenylethyl)pyridin-2-amine analogue, the presence of a methyl group in specific positions of the molecule significantly influenced its solid-state non-linear optical properties. [] This highlights the importance of even subtle structural changes in modulating specific physical properties.
  • Urease Inhibition: Studies on N-(1-(5-mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides demonstrated that the nature of the substituents on the benzylidene ring significantly impacted their inhibitory potency against jack bean urease. [] This suggests that specific interactions between these substituents and the enzyme's active site are crucial for activity.

Biological Activity of Analogues

  • Anticonvulsant Activity: 4-amino-N-(1-phenylethyl)benzamide (1) exhibited anticonvulsant activity in animal models, particularly against electroshock-induced convulsions. [] This finding suggests that the target compound or its closely related derivatives might possess similar properties, warranting further investigation.
  • Antimicrobial Activity: 7-(2-Hydroxy-2-phenylethyl)-8-(4-methylpiperidine-1-yl)-3-methylxanthine, an analogue with a xanthine core and structural similarities to the target compound, demonstrated potent antimicrobial and antifungal activity. [] This observation further highlights the potential of this class of compounds for developing novel antimicrobial agents.
  • Urease Inhibition: N-(1-(5-mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides showed promising inhibitory activity against jack bean urease, with some derivatives displaying even greater potency than the standard inhibitor thiourea. [] These findings suggest potential applications in treating conditions associated with elevated urease activity.

Pharmacokinetic Properties

  • Oral Bioavailability: The development of the dopamine D4 agonist 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670) highlights the importance of optimizing oral bioavailability in drug development. [] While earlier analogues suffered from poor oral bioavailability, modifications to the molecule, specifically the introduction of the N-oxy-2-pyridinyl moiety, led to significant improvements. This example underscores the importance of considering pharmacokinetic properties during drug design and development for compounds structurally related to 3-amino-N-(1-phenylethyl)benzamide.
  • Metabolism: The metabolism of N-(1-Methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide (Bromobutide), an analogue with a similar N-(1-phenylethyl)amide moiety, was primarily mediated by phenyl- and t-butyloxidation, debromination, and glucuronidation. [] This information suggests potential metabolic pathways for the target compound, which contains a similar structural motif.

4-amino-N-(1-phenylethyl)benzamide

  • Compound Description: This compound serves as the foundation for the research presented in paper []. It exhibits notable anticonvulsant activity, particularly against convulsions induced by electroshock. []
  • Relevance: This compound is a positional isomer of 3-amino-N-(1-phenylethyl)benzamide, differing only in the position of the amino group on the benzamide ring. While both compounds share the core structure of N-(1-phenylethyl)benzamide, the shift of the amino group from the 3-position to the 4-position significantly impacts the anticonvulsant potency. []

N-(1-phenylethyl)-4-(aminomethyl)benzamide

  • Compound Description: This compound is a close analogue of 4-amino-N-(1-phenylethyl)benzamide. It demonstrates slightly higher anticonvulsant potency compared to 4-amino-N-(1-phenylethyl)benzamide but also exhibits significantly increased toxicity. []
  • Relevance: This compound introduces a methylene spacer between the amino group and the benzamide ring of 4-amino-N-(1-phenylethyl)benzamide. This structural modification highlights the sensitivity of the activity to subtle changes in the spatial arrangement of the amino group relative to the 3-amino-N-(1-phenylethyl)benzamide core. []

4-Amino-N-phenethylbenzamide

  • Compound Description: This compound, along with other modifications to the 1-phenylethyl group of 4-amino-N-(1-phenylethyl)benzamide, resulted in diminished anticonvulsant potency. []
  • Relevance: This compound highlights the importance of the 1-phenylethyl group for the anticonvulsant activity of 3-amino-N-(1-phenylethyl)benzamide. Removing the methyl group adjacent to the benzamide nitrogen significantly reduces the compound's effectiveness. []

N-[1-(4-aminophenyl)ethyl]-benzamide derivatives

  • Compound Description: These compounds are a series of 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethines and benzamides that were synthesized and evaluated for their anticonvulsant activity in rats. []
  • Relevance: These compounds, particularly 7-{(E)-[(4-nitrophenyl)methylidene]amino}-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, 7-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, 7-{(E)-[(4-bromo-2,6-difluorophenyl)methylidene]amino}-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, and 7-[(E)-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, demonstrated significant anticonvulsant activity, suggesting that modifications to the benzamide ring, particularly at the para position to the amide nitrogen, could be explored for developing novel anticonvulsant agents. [] These findings provide insights into potential modifications of the 3-amino-N-(1-phenylethyl)benzamide structure for enhancing its anticonvulsant properties.
  • Compound Description: This series of compounds was synthesized by acylating and alkylating the amino group of 4-amino-N-(1-phenylethyl)benzamide, and by reducing the amide carbonyl group. []
  • Relevance: This series explores modifications around the amino group and the amide carbonyl of 4-amino-N-(1-phenylethyl)benzamide, providing insights into the structure-activity relationship of this class of compounds. These modifications generally resulted in a decrease or complete loss of anticonvulsant activity, highlighting the importance of the free amino group and the intact amide carbonyl for the biological activity of 3-amino-N-(1-phenylethyl)benzamide. []

Properties

CAS Number

85592-79-6

Product Name

3-amino-N-(1-phenylethyl)benzamide

IUPAC Name

3-amino-N-(1-phenylethyl)benzamide

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C15H16N2O/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,16H2,1H3,(H,17,18)

InChI Key

ZNBFXLWERBRCIT-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.